

4,5-Dichlorothiophene-2-carboxylic acid structural information and identifiers

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Compound of Interest

Compound Name: 4,5-Dichlorothiophene-2-carboxylic acid

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An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, chemical identifiers, and key physicochemical properties of **4,5-Dichlorothiophene-2-carboxylic acid**.

Core Structural Information and Identifiers

4,5-Dichlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound with a thiophene ring substituted with two chlorine atoms and a carboxylic acid group. Its chemical structure and key identifiers are summarized below.

Identifier	Value	Cite
IUPAC Name	4,5-dichlorothiophene-2-carboxylic acid	[1]
CAS Number	31166-29-7	[1][2]
Molecular Formula	C ₅ H ₂ Cl ₂ O ₂ S	[1][2]
Molecular Weight	197.04 g/mol	[1][3]
Canonical SMILES	<chem>C1=C(SC(=C1Cl)Cl)C(=O)O</chem>	[1]
InChI	InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)	[1]
InChIKey	JDBAYLWBVQVMTD-UHFFFAOYSA-N	[1]

A number of synonyms are also used for this compound, including 4,5-dichloro-2-thiophenecarboxylic acid and 2,3-dichloro-5-thiophenecarboxylic acid[1][4].

Physicochemical Properties

A summary of the key physical and chemical properties of **4,5-Dichlorothiophene-2-carboxylic acid** is provided in the table below.

Property	Value	Cite
Melting Point	196-197 °C	[3]
Boiling Point	315.3 °C at 760 mmHg	[2]
Density	1.708 g/cm ³	[2]
Form	Solid	[3]
Color	Pale Beige to Dark Brown	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **4,5-Dichlorothiophene-2-carboxylic acid** are crucial for its application in research and development. While specific, detailed, step-by-step laboratory procedures are not readily available in the public domain, synthesis is often achieved through the carboxylation of a dichlorinated thiophene precursor. One general approach involves the lithiation of 2,3-dichlorothiophene followed by quenching with carbon dioxide. Purification is typically achieved through recrystallization.

A general procedure for recrystallization of a similar compound, ethyl 5-chlorothiophene-2-glyoxylate, involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum[5]. Common solvent systems for the recrystallization of carboxylic acids include ethanol, methanol, water, or mixtures thereof[6].

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **4,5-Dichlorothiophene-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 3-position of the thiophene ring. The carboxylic acid proton will appear as a broad singlet, typically downfield.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The two chlorinated carbons and the two other carbons of the thiophene ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the range of $3300\text{--}2500\text{ cm}^{-1}$, and a strong C=O stretching absorption between 1730 and 1700 cm^{-1} for saturated acids[7]. For aromatic carboxylic acids, this C=O stretch is

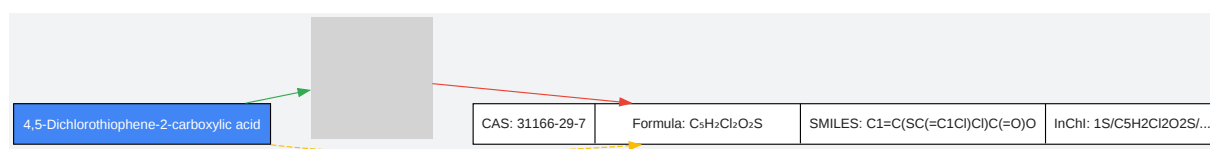
observed between 1710 and 1680 cm^{-1} [7]. A C-O stretching peak is also expected between 1320 and 1210 cm^{-1} [7].

Mass Spectrometry (MS)

The mass spectrum of a carboxylic acid typically shows a molecular ion peak. Common fragmentation patterns for short-chain carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)[8][9].

Visualization of Structural Relationships

The following diagram illustrates the relationship between the chemical name, its two-dimensional structure, and its key chemical identifiers.



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Caption: Structural relationship of **4,5-Dichlorothiophene-2-carboxylic acid**.

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